molecular formula C21H34O2 B14624367 4-Tetradecylbenzoic acid CAS No. 55850-65-2

4-Tetradecylbenzoic acid

Cat. No.: B14624367
CAS No.: 55850-65-2
M. Wt: 318.5 g/mol
InChI Key: XOVZEJPGIZKLHO-UHFFFAOYSA-N
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Description

4-Tetradecylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzoic acid core with a tetradecyl (14-carbon) alkyl chain attached to the fourth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tetradecylbenzoic acid typically involves the Friedel-Crafts alkylation of benzoic acid with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

  • Benzoic acid is dissolved in a suitable solvent, such as dichloromethane.
  • Tetradecyl chloride is added to the solution.
  • Aluminum chloride is introduced to catalyze the reaction.
  • The mixture is stirred at a controlled temperature until the reaction is complete.
  • The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Tetradecylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of tetradecylbenzoic acid derivatives with oxidized alkyl chains.

    Reduction: Formation of tetradecylbenzyl alcohol or tetradecylbenzaldehyde.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.

Scientific Research Applications

4-Tetradecylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential role in cell membrane interactions and signaling pathways.

    Medicine: Investigated for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tetradecylbenzoic acid involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the carboxyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular processes, including signal transduction and enzyme activity.

Comparison with Similar Compounds

    4-Decylbenzoic acid: Similar structure with a shorter alkyl chain (10 carbons).

    4-Dodecylbenzoic acid: Similar structure with a slightly shorter alkyl chain (12 carbons).

    4-Hexadecylbenzoic acid: Similar structure with a longer alkyl chain (16 carbons).

Uniqueness: 4-Tetradecylbenzoic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and membrane studies.

Properties

CAS No.

55850-65-2

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

4-tetradecylbenzoic acid

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(22)23/h15-18H,2-14H2,1H3,(H,22,23)

InChI Key

XOVZEJPGIZKLHO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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